An In-depth Technical Guide to the Chemical Properties of Methyl 1-butyl-1H-imidazole-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Methyl 1-butyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-butyl-1H-imidazole-2-carboxylate (CAS No. 2411636-03-6) is a substituted imidazole derivative with significant potential in medicinal chemistry and materials science.[1][2] The imidazole nucleus is a crucial pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. This guide provides a comprehensive overview of the chemical properties of methyl 1-butyl-1H-imidazole-2-carboxylate, including its synthesis, spectroscopic characterization, and reactivity. The information presented herein is intended to support researchers in the synthesis, characterization, and application of this versatile compound in drug discovery and development.
Introduction
The imidazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms, which imparts it with unique chemical properties and biological activity.[1][2] Imidazole derivatives are integral components of many approved drugs and are continuously explored for new therapeutic applications. The strategic placement of substituents on the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties.
Methyl 1-butyl-1H-imidazole-2-carboxylate features a butyl group at the N1 position and a methyl ester at the C2 position. The N-butyl group enhances the lipophilicity of the molecule, which can influence its membrane permeability and pharmacokinetic profile. The methyl carboxylate group at the C2 position serves as a versatile chemical handle for further synthetic modifications, such as hydrolysis, amidation, or reduction, enabling the creation of diverse compound libraries for biological screening.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of methyl 1-butyl-1H-imidazole-2-carboxylate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for N-alkylation of imidazoles and esterification of imidazole-2-carboxylic acids.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available imidazole-2-carboxylic acid.
Caption: Proposed two-step synthesis of methyl 1-butyl-1H-imidazole-2-carboxylate.
Experimental Protocol
Step 1: Esterification of Imidazole-2-carboxylic Acid
This procedure follows the general principles of Fischer esterification.
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Materials: Imidazole-2-carboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate, Ethyl acetate, Brine.
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Procedure:
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To a stirred solution of imidazole-2-carboxylic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 1H-imidazole-2-carboxylate.
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Step 2: N-Alkylation of Methyl 1H-imidazole-2-carboxylate
This step involves the regioselective alkylation of the imidazole nitrogen.
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Materials: Methyl 1H-imidazole-2-carboxylate, 1-Bromobutane, a suitable base (e.g., sodium hydride or potassium carbonate), and an appropriate solvent (e.g., anhydrous DMF or acetonitrile).
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Procedure:
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To a stirred solution of methyl 1H-imidazole-2-carboxylate in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
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Allow the mixture to stir for a short period to facilitate the formation of the imidazolate anion.
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Add 1-bromobutane dropwise and allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
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Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.
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Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
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Purification
The crude methyl 1-butyl-1H-imidazole-2-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl group protons, the methyl ester protons, and the two imidazole ring protons.
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Imidazole Protons: Two singlets are expected for the C4-H and C5-H protons, likely in the range of δ 7.0-7.5 ppm.
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Butyl Group Protons: A triplet for the N-CH₂ protons is anticipated around δ 4.1-4.3 ppm. The subsequent methylene groups will appear as multiplets, and the terminal methyl group will be a triplet at approximately δ 0.9 ppm.
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Methyl Ester Protons: A sharp singlet for the -OCH₃ protons is expected around δ 3.8-4.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Imidazole Ring Carbons: The C2 (bearing the ester), C4, and C5 carbons will have characteristic shifts. The C2 carbon is expected to be the most downfield of the ring carbons.
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Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the range of δ 160-165 ppm.
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Butyl and Methyl Carbons: The carbons of the butyl group and the methyl ester will have signals in the aliphatic region of the spectrum.
Table 1: Predicted NMR Data for Methyl 1-butyl-1H-imidazole-2-carboxylate
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Imidazole C4-H/C5-H | 7.0 - 7.5 (2s) | 120 - 130 |
| N-CH₂ | 4.1 - 4.3 (t) | 45 - 50 |
| N-CH₂-CH₂ | 1.7 - 1.9 (m) | 30 - 35 |
| -CH₂-CH₃ | 1.3 - 1.5 (m) | 19 - 21 |
| -CH₃ (butyl) | 0.9 - 1.0 (t) | 13 - 15 |
| -OCH₃ | 3.8 - 4.0 (s) | 51 - 53 |
| C=O | - | 160 - 165 |
| Imidazole C2 | - | 140 - 145 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
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C-N and C=N Stretches: Absorptions for the imidazole ring will appear in the fingerprint region.
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C-H Stretches: Aliphatic C-H stretching vibrations from the butyl and methyl groups will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₁₄N₂O₂ = 182.22 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and fragmentation of the butyl chain.
Chemical Reactivity
The chemical reactivity of methyl 1-butyl-1H-imidazole-2-carboxylate is dictated by the imidazole ring and the methyl ester functionality.
Caption: Key reactive sites of methyl 1-butyl-1H-imidazole-2-carboxylate.
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-butyl-1H-imidazole-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or THF, is a common method.
Protocol for Basic Hydrolysis:
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Dissolve methyl 1-butyl-1H-imidazole-2-carboxylate in a mixture of methanol and water.
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Add an aqueous solution of sodium hydroxide.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
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Isolate the product by filtration or extraction.
Amidation
The methyl ester can be converted to a variety of amides by reaction with primary or secondary amines. This reaction can be facilitated by heating the ester with the amine, or by using coupling agents to form the amide bond from the corresponding carboxylic acid (obtained after hydrolysis). A general method for the synthesis of amides involves the direct coupling of the carboxylate salt with an amine using a coupling agent like HBTU.[3][4][5]
Reduction of the Ester
The ester group can be reduced to a primary alcohol, (1-butyl-1H-imidazol-2-yl)methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.
Protocol for Reduction:
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To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of methyl 1-butyl-1H-imidazole-2-carboxylate in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir until complete.
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Carefully quench the reaction by the sequential addition of water and an aqueous base.
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Filter the resulting solid and extract the filtrate with an organic solvent.
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Dry and concentrate the organic layer to obtain the crude alcohol, which can be purified by chromatography.
Applications in Drug Development
The structural features of methyl 1-butyl-1H-imidazole-2-carboxylate make it an attractive scaffold for the development of new therapeutic agents. The imidazole core is present in numerous biologically active molecules. The ability to readily modify the ester group allows for the synthesis of a diverse range of derivatives, including carboxylic acids, amides, and alcohols, which can be screened for various biological activities. The N-butyl group can contribute to favorable pharmacokinetic properties.
Safety and Handling
While specific safety data for methyl 1-butyl-1H-imidazole-2-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related imidazole derivatives, it may cause skin and eye irritation.[6] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 1-butyl-1H-imidazole-2-carboxylate is a valuable building block for organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its likely chemical properties, including a plausible synthetic route, predicted spectroscopic data, and key chemical reactions. The versatility of its functional groups offers numerous opportunities for the creation of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising compound.
References
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Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of organic chemistry, 79(3), 943–954. [Link]
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Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]
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PubChem. methyl 1H-imidazole-2-carboxylate | C5H6N2O2 | CID 549395. [Link]
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Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]
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PubChem. 1-Butyl-2-methyl-1H-imidazole | C8H14N2 | CID 304622. [Link]
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